molecular formula C31H30I6N4O8 B13800615 Benzoic acid, 3,3'-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo- CAS No. 26090-52-8

Benzoic acid, 3,3'-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-

Cat. No.: B13800615
CAS No.: 26090-52-8
M. Wt: 1348.0 g/mol
InChI Key: XDBXTDURSCEOFR-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the pyrrolidinyl group and the iodination of the aromatic rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to remove iodine atoms or modify the pyrrolidinyl group.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where iodine atoms are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 3,3’-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties and as a contrast agent in medical imaging.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,3’-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can form strong interactions with biological molecules, potentially altering their function. The pyrrolidinyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

    Iodinated aromatic compounds: Molecules with multiple iodine atoms attached to aromatic rings.

    Pyrrolidinyl-containing compounds: Compounds that include the pyrrolidinyl group in their structure.

Uniqueness

Benzoic acid, 3,3’-(pimeloyldiimino)bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-) is unique due to its combination of iodine atoms, pyrrolidinyl group, and benzoic acid backbone. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

26090-52-8

Molecular Formula

C31H30I6N4O8

Molecular Weight

1348.0 g/mol

IUPAC Name

3-[[7-[3-carboxy-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]anilino]-7-oxoheptanoyl]amino]-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C31H30I6N4O8/c32-22-14(12-40-10-4-8-18(40)44)24(34)28(26(36)20(22)30(46)47)38-16(42)6-2-1-3-7-17(43)39-29-25(35)15(13-41-11-5-9-19(41)45)23(33)21(27(29)37)31(48)49/h1-13H2,(H,38,42)(H,39,43)(H,46,47)(H,48,49)

InChI Key

XDBXTDURSCEOFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=C(C(=C(C(=C2I)NC(=O)CCCCCC(=O)NC3=C(C(=C(C(=C3I)C(=O)O)I)CN4CCCC4=O)I)I)C(=O)O)I

Origin of Product

United States

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